(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone is an organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone typically involves the condensation of 4-methylbenzaldehyde with 3-(4-methylphenyl)quinoxalin-2(1H)-one under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinoxaline compounds are investigated for their potential use in treating various diseases. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers, dyes, and electronic components.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
4-methylquinoxaline: A derivative with a methyl group at the 4-position, exhibiting similar properties.
2-phenylquinoxaline: Another derivative with a phenyl group at the 2-position, used in various applications.
Uniqueness
(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone is unique due to its specific substitution pattern and the presence of both quinoxaline and ethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H20N2O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2-yl]ethenol |
InChI |
InChI=1S/C24H20N2O/c1-16-7-11-18(12-8-16)23(27)15-22-24(19-13-9-17(2)10-14-19)26-21-6-4-3-5-20(21)25-22/h3-15,27H,1-2H3/b23-15- |
InChI Key |
DHNWMSHTDGTIQT-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=C(C=C4)C)\O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.